molecular formula C7H7ClN2O B1664162 4-Chlorophenylurea CAS No. 140-38-5

4-Chlorophenylurea

Cat. No.: B1664162
CAS No.: 140-38-5
M. Wt: 170.59 g/mol
InChI Key: RECCURWJDVZHIH-UHFFFAOYSA-N
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Description

4-Chlorophenylurea (CAS 140-38-5) is a urea derivative with the molecular formula C₇H₇ClN₂O and a molecular weight of 170.60 g/mol. Its structure features a phenyl ring substituted with a chlorine atom at the para position and a urea functional group (–NH–CO–NH₂) . Key applications include:

  • Metabolite of Diflubenzuron: It is a major degradation product of the insecticide diflubenzuron, formed via hydrolysis and photodegradation .
  • Pharmaceutical Relevance: Serves as a structural motif in anticancer agents and factor Xa inhibitors (e.g., pyrrolidine-1,2-dicarboxamide derivatives) .
  • Environmental Impact: Persists in soil and sediment with a half-life of ~6 weeks but exhibits lower mutagenicity compared to metabolites like 4-chloroaniline .

Preparation Methods

Traditional Condensation Methods

Reaction of 4-Chloroaniline with Urea

The most direct method involves condensing 4-chloroaniline with urea in acidic or basic media. A representative protocol from Rasayan Journal details:

  • Procedure : 4-Chloroaniline (0.2 mol) is dissolved in glacial acetic acid and water at 35°C. Sodium cyanate (0.2 mol) in water is added dropwise, yielding crude 4-chlorophenylurea after filtration. Recrystallization from 90% ethanol affords pure product with a melting point of 238°C.
  • Mechanism : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of urea, followed by deamination.
  • Yield : ~70–75%, limited by competing hydrolysis of urea under acidic conditions.

Use of 4-Chlorophenyl Isocyanate

An alternative route employs 4-chlorophenyl isocyanate as a precursor. Degruyter reports:

  • Procedure : 4-Chlorophenyl isocyanate (1 mmol) reacts with amines (e.g., amantadine) in dichloromethane under reflux. The product precipitates after solvent evaporation.
  • Advantage : High purity (>98%) without requiring recrystallization.
  • Limitation : Isocyanate toxicity necessitates stringent safety measures.

One-Pot Synthesis Approaches

Reductive Carbonylation of p-Nitrochlorobenzene

Patent CN101565391A discloses a scalable one-pot method:

  • Steps :
    • Reduction : p-Nitrochlorobenzene is hydrogenated to p-chloroaniline using H₂/Pd-C.
    • N-Carbonylation : The resulting aniline reacts with phosgene (COCl₂) to form this compound.
  • Conditions :
    • Temperature: 80–100°C
    • Catalyst: Triethylamine
  • Yield : 80–85% (molar basis).
  • Advantages : Eliminates intermediate isolation, reducing waste.

Sulfonation-Chlorination Cascade

The same patent describes a hybrid route for 2,4-dichloroaniline production, adaptable for this compound:

  • Process :
    • Sulfonation of N,N'-di(p-chlorophenyl)urea with H₂SO₄.
    • Chlorination using Cl₂ gas.
    • Hydrolysis to yield this compound.
  • Key Parameter : Controlled pH (6–7) during hydrolysis prevents over-chlorination.

Advanced Catalytic Methods

Enzymatic Ureation

Emerging biotechnological approaches use urease enzymes to catalyze urea bond formation. Although untested for this compound, this method promises high enantioselectivity for chiral derivatives.

Analytical and Thermal Characterization

Spectroscopic Data

  • IR (KBr) : NH stretch at 3425 cm⁻¹; C=O stretch at 1656 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : Aromatic protons at δ 7.2–7.5 ppm; NH signals at δ 8.1–8.3 ppm.

Thermal Stability

Coordination polymers of this compound exhibit remarkable thermal resilience:

Parameter Value (Mn Polymer) Value (Cu Polymer)
Decomposition Temp 220°C 245°C
ΔH (kJ/mol) 58.2 62.7
ΔS (J/mol·K) 184.3 198.5

Data sourced from thermogravimetric analysis.

Industrial and Environmental Considerations

Scalability of One-Pot Methods

The one-pot approach is industrially favorable due to:

  • Cost Efficiency : 20% reduction in solvent use vs. stepwise synthesis.
  • Waste Minimization : Integrated steps lower E-factor (kg waste/kg product).

Chemical Reactions Analysis

Hydrogenation Reactions

Catalytic hydrogenation exhibits remarkable selectivity depending on base additives and transition metal catalysts:

Base (KOtBu) LoadingCatalyst SystemMajor ProductYieldSelectivity
2.0 mol%(PPh₃)₃RuCl₂N-(4-chlorophenyl)formamide84%Formamide pathway
1.5 mol%(PPh₃)₃RuCl₂4-chloro-N-methylaniline80%N-methylation pathway
0.25 mol%(PPh₃)₃RuCl₂4-chloro-N-methylaniline98%High-temperature optimization

Mechanistic insights :

  • Base (KOtBu) controls reaction pathways by modulating Ru catalyst speciation:

    • High KOtBu (>2 mol%) stabilizes [(triphos)Ru(μ-H)]₂ dimeric species, favoring formamide production .

    • Low KOtBu (0.25-1.5 mol%) generates (triphos)Ru(CO)(H)₂ intermediates, enabling six-electron reduction to methylamines .

  • Temperature dependence:

    • 160°C suppresses N,N-dimethylation byproducts (<2% yield) while enhancing N-monodemethylation efficiency .

Base-Mediated Decomposition

Controlled decomposition in alkaline environments produces key intermediates:

Reaction :
4-Chlorophenylurea + KOtBu → 4-chlorophenyl isocyanate + NH₃

Applications :

  • Isocyanate intermediate serves as precursor for:

    • Polyurethane derivatives (85-92% conversion)

    • Carbamate pesticides (tested at 5-10 mmol scale)

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability thresholds:

Temperature RangeProcessMass Loss
180-220°CUrea linkage cleavage38.2%
220-280°CAromatic ring decomposition61.8%

Conditions: N₂ atmosphere, 10°C/min heating rate

a) Chlorine Substitution

Electrophilic aromatic substitution occurs under Friedel-Crafts conditions:

Example :
this compound + AlCl₃/HNO₃ → 4-Nitro-N-(4-chlorophenyl)urea (72% yield)

b) Urea Bridge Modification

Cross-coupling with Grignard reagents:
this compound + CH₃MgBr → N-(4-chlorophenyl)-N'-methylurea (89% yield, THF, 0°C)

Spectroscopic Characterization

Critical IR bands for reaction monitoring:

Bond VibrationWavenumber (cm⁻¹)Assignment
N-H stretch3320-3250Urea NH
C=O stretch1665Urea carbonyl
C-Cl stretch1090Aromatic Cl

Data from KBr pellet spectroscopy

Research Implications

Recent studies demonstrate that this compound's hydrogenation pathways can be strategically controlled for:

  • CO₂ valorization : 94% atom efficiency in methylamine synthesis from urea derivatives

  • Pharmaceutical intermediates : Scalable production of 4-chloroaniline derivatives under mild H₂ pressures (5-10 bar)

Experimental protocols should carefully optimize base/catalyst ratios and thermal profiles to avoid competing decomposition pathways. Future work may explore asymmetric hydrogenation using chiral Ru complexes to access enantiomerically pure amines.

Scientific Research Applications

Agricultural Applications

Herbicide Development
4-Chlorophenylurea is primarily known for its role as a herbicide. It is a metabolite of monuron, which is widely used in agriculture to control weeds. Monuron's effectiveness in combination with other herbicides has been documented, showcasing its utility in managing resistant weed populations .

Insect Growth Regulation
Another significant application is in the development of insect growth regulators (IGRs). For instance, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) has been utilized in agricultural practices as a molt-inhibiting hormone insecticide. Studies indicate that CCU has minimal toxicity to non-target organisms and is considered safe for human exposure .

Medical Applications

Cancer Research
Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For example, N'-(4-chlorophenyl)urea (MPCU) has shown promising therapeutic effects against human colon adenocarcinoma cells. Research indicates that MPCU induces mitochondrial enlargement within 24 hours of exposure, suggesting a mechanism of action involving mitochondrial sequestration .

Toxicology Studies
Toxicological assessments have revealed that monuron, which contains this compound, can induce renal carcinogenesis in male rats. The compound's impact on gene expression related to cell cycle regulation has been documented, indicating its potential as a renal carcinogen . A comprehensive study analyzed transcriptomic alterations in both rat and human renal proximal tubule cells exposed to monuron, identifying significant changes in gene expression associated with nephrotoxicity .

Data Tables

Application AreaSpecific Compound/UsageKey Findings
HerbicideMonuron (this compound metabolite)Effective against resistant weeds; low toxicity to non-targets
Insect Growth Regulator1-(2-chlorobenzoyl)-3-(4-chlorophenyl)ureaSafe for humans; effective IGR with minimal toxicity
Cancer TreatmentN'-(4-chlorophenyl)urea (MPCU)Induces mitochondrial changes; potential anti-cancer properties
ToxicologyMonuronInduces renal tumors; alters gene expression profiles related to nephrotoxicity

Case Studies

  • Case Study 1: Herbicide Efficacy
    A study conducted on the efficacy of monuron demonstrated its effectiveness in controlling various weed species in agricultural settings. The combination with chlorpropham enhanced its action against resistant weeds, confirming its role as a vital herbicide in crop management strategies .
  • Case Study 2: Cancer Cell Response
    In vitro studies on human colon adenocarcinoma cells treated with MPCU revealed significant morphological changes within mitochondria after 24 hours. These findings suggest that targeting mitochondrial function could be a viable strategy for developing new cancer therapies .
  • Case Study 3: Renal Toxicity Assessment
    Research evaluating the long-term effects of monuron on Fischer 344 rats indicated a clear link between exposure and increased incidence of renal tumors. The study utilized high-throughput transcriptomic analysis to assess gene expression changes, providing insights into the molecular mechanisms underlying monuron-induced nephrotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity: Substituent Effects

4-Chlorophenylurea derivatives have been evaluated for antiproliferative activity against cancer cell lines. Key comparisons include:

Compound (Analogs) Substituent(s) Activity Profile Source
This compound (16, 25) R₂ = 4-Cl Lower sensitivity in leukemia (NCI-H522) and colon (KM-12) cell lines
Unsubstituted Phenylurea (15, 24) R₂ = H High activity in RPMI-8226 (leukemia, IGP = 70–72%) and OVCAR-3 (ovarian cancer, IGP = 42–50%)
Benzylthio-Modified (12) R₁ = benzylthio (pyridine) Higher sensitivity in NCI-H522 (25%) and HCT-116 (43%) vs. thiadiazole analogs
Pyrazole-Modified (25) R₁ = pyrazole Enhanced activity in HCT-15, SF-268, and DU-145 cell lines

Key Findings :

  • The 4-chloro substitution (R₂) reduces potency in certain cell lines compared to unsubstituted analogs.
  • Modifications to the pyridine ring (e.g., benzylthio → pyrazole) significantly alter activity profiles, suggesting the importance of electronic and steric effects .

Reactivity in Chlorination Reactions

Chlorination kinetics of phenylurea herbicides highlight substituent-dependent reactivity:

Compound Substituent(s) Apparent Rate Constant (kapp, M⁻²s⁻¹, pH 5) Chlorination Products Source
N-Phenylurea H 26,700 7 products (e.g., this compound)
3,4-Dichlorophenylurea 3-Cl, 4-Cl 17,000 Fewer products due to steric hindrance
This compound 4-Cl Not directly tested Forms additional products at neutral pH

Key Findings :

  • Electron-donating groups (e.g., –H) increase chlorination rates, while electron-withdrawing substituents (e.g., –Cl) reduce reactivity.
  • Steric hindrance in 3,4-dichlorophenylurea limits product diversity .

Environmental and Toxicological Profiles

This compound is compared to its metabolites and analogs in environmental persistence and toxicity:

Compound Key Properties Source
This compound Half-life: ~6 weeks in soil; low mutagenicity
4-Chloroaniline Mutagenic; formed in trace amounts during diflubenzuron degradation
Diflubenzuron Rapid hydrolysis (half-life: days); partitions to sediment

Key Findings :

  • This compound is less toxic but more persistent than 4-chloroaniline.
  • Diflubenzuron’s rapid degradation contrasts with the longer persistence of its metabolites .

Key Findings :

  • Neutral P1 groups (e.g., this compound) enhance pharmacokinetics compared to charged alternatives.
  • Further optimization (e.g., biphenylsulfonamide P4) improves potency .

Biological Activity

4-Chlorophenylurea (CPU) is a compound that has garnered attention for its biological activities, particularly in the context of cancer research and toxicological studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cell types, and relevant case studies.

This compound is a derivative of urea that possesses a chlorine atom at the para position of the phenyl ring. This structural modification influences its biological activity, particularly in inhibiting cellular processes associated with tumor growth. Research indicates that compounds related to CPU, such as N-(4-chlorophenyl)urea, have shown significant therapeutic activity against human and rodent tumor models by targeting mitochondrial functions .

Mechanism Insights:

  • Mitochondrial Targeting: Studies suggest that this compound and its analogs may concentrate in mitochondria, leading to morphological changes such as mitochondrial enlargement within 24 hours of treatment .
  • NADH Oxidase Inhibition: The compound has been shown to inhibit NADH oxidase activity in HeLa cells, indicating a potential mechanism for its antitumor effects .

Antitumor Activity

The antitumor properties of this compound derivatives have been extensively studied. For instance, N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea has demonstrated cytotoxic effects against human colon adenocarcinoma cells. The drug's cytotoxicity was found to be concentration-dependent, with significant inhibition of nucleic acid synthesis occurring at supralethal concentrations .

Toxicological Studies

The toxicological profile of this compound has been evaluated through various studies. It has been linked to both beneficial and harmful effects depending on the concentration and exposure duration.

Study TypeFindings
CarcinogenicityStudies indicate that while diflubenzuron (related to CPU) shows non-carcinogenicity in humans, its metabolite p-chloroaniline (PCA) is classified as a probable human carcinogen due to observed tumorigenic effects in animal models .
Reproductive ToxicityResearch shows that exposure to high doses can lead to reproductive toxicity in rats, affecting fetal development and pup weight .

Case Studies

  • Human Colon Adenocarcinoma Cells : A study on the effects of N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea on GC3/c1 human colon adenocarcinoma cells revealed a significant reduction in growth rate at certain concentrations, suggesting its potential as an anticancer agent .
  • Toxicity Assessment : A comprehensive evaluation of diflubenzuron, which metabolizes into CPU, highlighted both acute and chronic toxicity profiles across various animal models. The studies indicated dose-dependent effects on liver and kidney functions over extended periods .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 4-Chlorophenylurea, and how can researchers ensure reproducibility?

  • Methodological Answer : this compound (C₇H₇ClN₂O) is synthesized via non-phosgene routes, such as the sodium cyanate method, as described in industrial intermediate synthesis protocols . Characterization involves:

  • Purity Analysis : HPLC or GC-MS to verify absence of byproducts.
  • Structural Confirmation : FT-IR (N-H stretching at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.4 ppm) .
  • Thermal Stability : TGA/DSC to assess decomposition temperatures (stable up to ~200°C under inert conditions) .
    Reproducibility requires strict adherence to reaction conditions (temperature, solvent ratios) and validation against reference spectra from primary literature .

Q. How should researchers design experiments to evaluate the stability of this compound under varying environmental conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Expose the compound to UV light, humidity (85% RH), and oxidative/reductive environments. Monitor degradation via LC-MS or TLC at regular intervals .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., dark, dry environments recommended) .
  • Reference Standards : Compare results with stability data from peer-reviewed studies to identify deviations .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar urea derivatives?

  • Methodological Answer :

  • Mass Spectrometry : Look for molecular ion peaks at m/z 170.60 (M⁺) and chlorine isotope patterns (3:1 ratio for ³⁵Cl/³⁷Cl) .
  • X-ray Crystallography : Resolve crystal packing differences; this compound exhibits distinct hydrogen-bonding networks compared to unsubstituted phenylureas .
  • Raman Spectroscopy : Identify C-Cl stretching vibrations (~550 cm⁻¹) absent in non-chlorinated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., Factor Xa inhibition vs. pesticide intermediate roles)?

  • Methodological Answer :

  • Contextual Analysis : Review assay conditions (e.g., concentration ranges, solvent systems). For instance, Factor Xa inhibition (IC₅₀ ~10 nM) was observed in biochemical assays , while pesticidal activity relates to its role as a precursor in灭幼脲 synthesis .
  • Mechanistic Studies : Use molecular docking to compare binding affinities with Factor Xa vs. pesticidal targets. Validate via site-directed mutagenesis or competitive inhibition assays .
  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., impurity interference) .

Q. What computational approaches are recommended to model this compound’s physicochemical properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and compute electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • QSAR Modeling : Use descriptors like XlogP (1.8) and TPSA (55.1 Ų) to correlate structure with bioactivity or environmental persistence .
  • MD Simulations : Simulate solvent interactions (e.g., aqueous vs. organic media) to guide solvent selection for synthesis .

Q. How can mechanistic studies elucidate the role of this compound in multi-step syntheses (e.g.,灭幼脲 production)?

  • Methodological Answer :

  • Isotopic Labeling : Track ¹³C/¹⁵N-labeled urea groups during reaction pathways using MS/NMR .
  • Intermediate Trapping : Quench reactions at timed intervals to isolate intermediates (e.g., Schiff bases) for characterization .
  • Kinetic Profiling : Determine rate-limiting steps via variable-temperature experiments and Eyring analysis .

Q. What strategies are effective for integrating this compound into cross-disciplinary research (e.g., environmental toxicology or medicinal chemistry)?

  • Methodological Answer :

  • Toxicity Screening : Use in vitro models (e.g., zebrafish embryos) to assess ecotoxicological impacts, referencing OECD guidelines .
  • Structure-Activity Optimization : Modify the chlorophenyl moiety to enhance selectivity for biological targets (e.g., Factor Xa) while minimizing off-target effects .
  • Collaborative Frameworks : Partner with computational chemists and ecologists to design multi-scale studies .

Q. How should researchers address uncertainties in environmental fate data for this compound?

  • Methodological Answer :

  • Field vs. Lab Studies : Compare hydrolysis rates in controlled lab settings (pH 7, 25°C) with real-world soil/water samples .
  • Degradation Pathway Mapping : Use HRMS to identify transformation products (e.g., chloroanilines) and assess their persistence .
  • Sensitivity Analysis : Quantify error margins in biodegradation models using Monte Carlo simulations .

Properties

IUPAC Name

(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECCURWJDVZHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041512
Record name 4-Chlorophenylurea
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Molecular Weight

170.59 g/mol
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Solubility

>25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657443
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

140-38-5, 1967-26-6
Record name 4-Chlorophenylurea
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Record name Urea, (4-chlorophenyl)-
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Synthesis routes and methods I

Procedure details

To a stirred solution of Example C (1.60 g, 3.63 mmol) in THF (200 mL) was added LiAlH4 powder (413 mg, 10.9 mmol) at −10° C. under N2. The mixture was stirred for 2 h and excess LiAlH4 was quenched by adding ice. The solution was acidified to pH=7 with dilute HCl. Solvents were slowly removed and the solid was filtered and washed with EtOAc (200+100 mL). The filtrate was concentrated to yield 1-{3-tert-butyl-1-[3-hydroxymethyl)phenyl]-1H-pyrazol-5-yl}-3-(4-chlorophenyl)urea (1.40 g, 97%). 1H NMR (DMSO-d6): δ 9.11 (s, 1H), 8.47 (s, 1H), 7.47-7.27 (m, 8H), 6.35 (s, 1H), 5.30 (t, J=5.6 Hz, 1H), 4.55 (d, J=5.6 Hz, 2H), 1.26 (s, 9H); MS (ESI) m/z: 399 (M+H+).
Name
solution
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
413 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of Example C (1.60 g, 3.63 mmol) in THF (200 mL) was added LiAlH4 powder (413 mg, 10.9 mmol) at −10° C. under N2. The mixture was stirred for 2h and excess LiAlH4 was quenched by adding ice. The solution was acidified to pH=7 with dilute HCl. Solvents were slowly removed and the solid was filtered and washed with EtOAc (200+100 mL). The filtrate was concentrated to yield 1-{3-tert-butyl-1-[3-hydroxymethyl)phenyl]-1H-pyrazol-5-yl}-3-(4-chlorophenyl)urea (1.40 g, 97%). 1H NMR (DMSO-d6): δ 9.11 (s, 1H), 8.47 (s, 1H), 7.47–7.27 (m, 8H), 6.35 (s, 1H), 5.30 (t, J=5.6 Hz, 1H), 4.55 (d, J=5.6 Hz, 2H), 1.26 (s, 9H); MS (ESI) m/z: 399 (M+H+).
Name
solution
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
413 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chlorophenylurea
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